![molecular formula C13H18ClNO4S B6337387 Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe) CAS No. 68305-85-1](/img/structure/B6337387.png)
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)
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Overview
Description
“Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)” is a chemical compound with the molecular formula C13H18ClNO4S . It has a molecular weight of 319.8 . This compound is also known as "L-Leucine, N-[(4-chlorophenyl)sulfonyl]-, methyl ester" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H18ClNO4S/c1-9(2)8-12(13(16)19-3)15-20(17,18)11-6-4-10(14)5-7-11/h4-7,9,12,15H,8H2,1-3H3 . This indicates that the molecule contains a sulfonyl group attached to a 4-chlorophenyl group and an amino group, which is further connected to a 4-methylpentanoate group .Physical And Chemical Properties Analysis
This compound has a boiling point of 421.9ºC at 760 mmHg and a melting point of 62-64ºC . It has a density of 1.252g/cm3 .Scientific Research Applications
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. The presence of the 4-chlorophenylsulfonyl moiety contributes to its activity against various bacterial strains. It has shown effectiveness against Gram-positive bacteria , which is significant given the rise of antibiotic-resistant strains .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing a variety of derivatives, including N-acyl-α-amino acids and 1,3-oxazoles . These derivatives have potential applications in developing new pharmaceuticals and can be tailored for specific biological activities .
Biological Studies
Researchers use this compound in biological studies to understand the structure-activity relationship (SAR) of related molecules. By modifying the compound’s structure, scientists can determine how changes affect biological activity, which is crucial for drug design .
Toxicity Evaluation
The toxicity of this compound and its derivatives to aquatic organisms, such as Daphnia magna , is an area of research. Understanding the environmental impact of new compounds is essential for developing sustainable pharmaceuticals .
In Silico Analysis
In silico studies, which involve computer simulations, are conducted to predict the compound’s mechanism of action and potential toxicity. This approach is cost-effective and speeds up the process of drug discovery by identifying promising candidates early .
Antibiofilm Agents
The compound’s derivatives have been assessed for their ability to prevent biofilm formation. Biofilms are a major concern in medical devices and implants, and compounds that can inhibit their formation are valuable in medical applications .
Mechanism of Action
properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonylamino]-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-9(2)8-12(13(16)19-3)15-20(17,18)11-6-4-10(14)5-7-11/h4-7,9,12,15H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVWJIOIQKOUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377528 |
Source
|
Record name | Methyl N-(4-chlorobenzene-1-sulfonyl)leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate | |
CAS RN |
68305-85-1 |
Source
|
Record name | Methyl N-(4-chlorobenzene-1-sulfonyl)leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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